Aminooxy-PEG4-Propargyl: A Technical Guide for Advanced Bioconjugation
Aminooxy-PEG4-Propargyl: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-Propargyl is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, featuring a terminal aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group, enables the sequential and orthogonal ligation of two different molecules. This capability is particularly valuable in the construction of complex biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction widely used for site-specific protein modification.[1] The propargyl group, a terminal alkyne, is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the efficient and specific conjugation to azide-modified molecules.[2] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces steric hindrance, and provides a defined distance between the conjugated molecules.[3]
Chemical Properties and Data
A summary of the key quantitative data for Aminooxy-PEG4-Propargyl is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine | [3] |
| Molecular Formula | C11H21NO5 | [4][5] |
| Molecular Weight | 247.29 g/mol | [4] |
| CAS Number | 1835759-78-8 | [4][5] |
| Purity | Typically ≥95% | [5][6] |
| Appearance | Varies (often a solid or oil) | - |
| Solubility | Soluble in Water, DMSO, DMF | [7] |
| Storage Conditions | -20°C | [7] |
| Stability | Aminooxy compounds are reactive and sensitive; long-term storage is not recommended. Immediate use (within 1 week) is often advised for related aminooxy-PEG compounds. |
Key Applications and Experimental Workflows
Aminooxy-PEG4-Propargyl is a cornerstone in the modular synthesis of complex bioconjugates. Its bifunctional nature allows for a two-step ligation strategy, which is fundamental to the construction of ADCs and PROTACs.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, Aminooxy-PEG4-Propargyl can be used to link a cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves the site-specific introduction of an aldehyde or ketone group onto the antibody, which then serves as a reactive handle for the aminooxy group of the linker. The propargyl end of the linker can then be conjugated to an azide-modified cytotoxic drug via click chemistry.
Proteolysis Targeting Chimera (PROTAC) Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Aminooxy-PEG4-Propargyl can serve as the linker connecting the target protein-binding ligand (warhead) and the E3 ligase-binding ligand.
Signaling Pathway Modulation by PROTACs
PROTACs synthesized using linkers like Aminooxy-PEG4-Propargyl can be designed to target specific proteins involved in cellular signaling pathways implicated in disease. For example, a PROTAC could be developed to target a kinase, such as IRAK4, which is involved in the NF-κB signaling pathway often dysregulated in certain cancers.
Experimental Protocols
The following are generalized protocols for the two key reactions involving Aminooxy-PEG4-Propargyl. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Protocol for Oxime Ligation
This protocol describes the reaction of the aminooxy group with an aldehyde or ketone.
Materials:
-
Aldehyde or ketone-modified biomolecule
-
Aminooxy-PEG4-Propargyl
-
Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline (B41778) in PBS, pH 6.0) or a neutral pH buffer (pH 6.5-7.5)[6]
-
Quenching solution (optional)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the aldehyde or ketone-modified biomolecule in the reaction buffer.
-
Dissolve Aminooxy-PEG4-Propargyl in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add the Aminooxy-PEG4-Propargyl solution to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
(Optional) Quench the reaction by adding a quenching reagent (e.g., an excess of a small molecule aldehyde or ketone).
-
Purify the resulting conjugate using an appropriate method to remove excess linker and other reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group and an azide-modified molecule.
Materials:
-
Propargyl-functionalized molecule (e.g., the product from the oxime ligation)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: Aqueous buffer such as PBS or Tris buffer.
-
Purification system (e.g., chromatography)
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and the copper ligand in the reaction buffer.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is typically rapid.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
-
Purify the final conjugate to remove the copper catalyst and unreacted starting materials.
Conclusion
Aminooxy-PEG4-Propargyl is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure and dual reactivity enable the precise and efficient assembly of molecules such as ADCs and PROTACs, which are at the forefront of modern drug discovery and development. The methodologies outlined in this guide provide a foundation for researchers to leverage the capabilities of this linker in their own investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Aminooxy-PEG4-propargyl - MedChem Express [bioscience.co.uk]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. Aminooxy-PEG4-propargyl_1835759-78-8_新研博美 [xinyanbm.com]
- 6. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
